molecular formula C11H22N2O3 B15218553 (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid

(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid

Cat. No.: B15218553
M. Wt: 230.30 g/mol
InChI Key: BQMYDNIVIMBFIX-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is a chiral amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the coupling of protected amino acids followed by deprotection steps. For instance, the synthesis may start with the protection of the amino group using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amino acid is then coupled with another amino acid derivative using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC (high-performance liquid chromatography) can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and chiral catalysis.

Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. It may also serve as a substrate or inhibitor in enzymatic assays.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to drug discovery efforts.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. In receptor interactions, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

  • (S)-3-(((®-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
  • ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)pentanoic acid
  • ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)heptanoic acid

Comparison: Compared to its similar compounds, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid has a unique combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. Its specific structure may confer distinct properties, such as binding affinity and selectivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoic acid

InChI

InChI=1S/C11H22N2O3/c1-3-5-8(6-10(14)15)7-13-9(4-2)11(12)16/h8-9,13H,3-7H2,1-2H3,(H2,12,16)(H,14,15)/t8-,9+/m1/s1

InChI Key

BQMYDNIVIMBFIX-BDAKNGLRSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)CN[C@@H](CC)C(=O)N

Canonical SMILES

CCCC(CC(=O)O)CNC(CC)C(=O)N

Origin of Product

United States

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